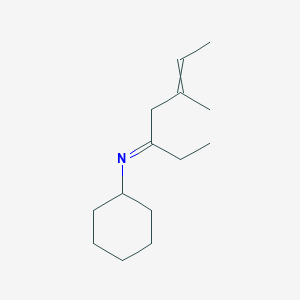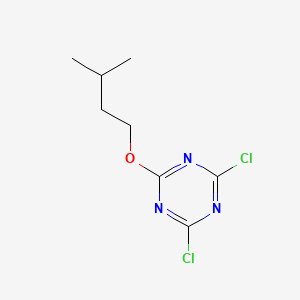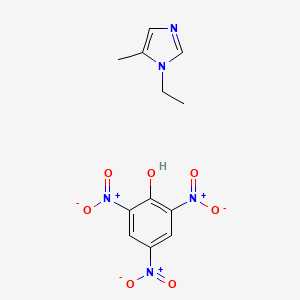
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- is a heterocyclic compound that belongs to the pyrrolone family. Pyrrolones are five-membered lactams containing nitrogen, which are known for their diverse biological activities and applications in medicinal chemistry . This particular compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- can be achieved through a one-pot pseudo-four-component reaction. This involves the condensation of ethyl pyruvate, anilines, and aldehydes in n-hexane as a solvent under reflux conditions . The reaction proceeds efficiently without the need for a catalyst, making it a straightforward and high-yielding method. The use of n-hexane as a solvent is advantageous due to its non-toxic nature and cost-effectiveness .
Industrial Production Methods
For industrial-scale production, the synthesis route can be scaled up by optimizing the reaction conditions to ensure consistent yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group at the 3-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and substituted derivatives, which can further be utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, thereby affecting various biochemical processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: Another five-membered lactam with similar structural features but different biological activities.
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one: Known for its use as a building block in the synthesis of antidiabetic drugs.
3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one: Exhibits antitumor activity.
Uniqueness
2H-Pyrrol-2-one, 3-amino-4-ethyl-1,5-dihydro-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its amino and phenyl groups contribute to its versatility in chemical reactions and potential pharmacological applications.
Eigenschaften
CAS-Nummer |
61049-84-1 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-amino-3-ethyl-2-phenyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C12H14N2O/c1-2-9-10(13)12(15)14-11(9)8-6-4-3-5-7-8/h3-7,11H,2,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
JYWQJTDMFVKWTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=O)NC1C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)

![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)

![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)

![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)


